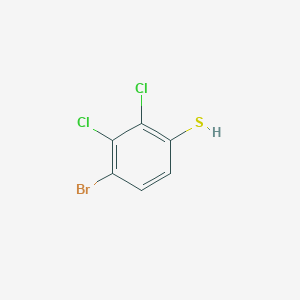
N6-Methyl-2-methylthioadenosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N6-Methyl-2-methylthioadenosine is a modified nucleoside with the molecular formula C12H17N5O4S and a molecular weight of 327.36 g/mol . This compound is a derivative of adenosine, where the adenine base is modified with a methyl group at the N6 position and a methylthio group at the 2 position. It is known for its presence in various RNA molecules and plays a significant role in post-transcriptional modifications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N6-Methyl-2-methylthioadenosine can be synthesized from adenosine through a series of chemical reactions. One common method involves the use of 2-chloro-N-methyladenosine and dimethyl carbonate . The reaction typically proceeds under mild conditions, with the presence of a base to facilitate the methylation and thiolation processes.
Industrial Production Methods
Industrial production of this compound often involves multi-step synthesis starting from readily available precursors. The process includes protection and deprotection steps to ensure the selective modification of the adenine base. The overall yield and purity of the compound are optimized through careful control of reaction conditions and purification techniques .
Analyse Chemischer Reaktionen
Types of Reactions
N6-Methyl-2-methylthioadenosine undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the methylthio group, reverting to a simpler nucleoside.
Substitution: The methylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse array of modified nucleosides .
Wissenschaftliche Forschungsanwendungen
N6-Methyl-2-methylthioadenosine has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study nucleoside modifications and their effects on RNA stability and function.
Biology: The compound is involved in the regulation of gene expression through its role in RNA modifications.
Medicine: Research has shown that this compound plays a role in various diseases, including cancer and metabolic disorders.
Industry: The compound is used in the development of novel therapeutics and diagnostic tools.
Wirkmechanismus
N6-Methyl-2-methylthioadenosine exerts its effects through post-transcriptional modifications of RNA. The methylation and thiolation of the adenine base influence RNA stability, splicing, and translation. . These interactions play a crucial role in regulating gene expression and cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N6-Methyladenosine: Similar to N6-Methyl-2-methylthioadenosine but lacks the methylthio group.
2-Methylthioadenosine: Lacks the N6-methyl group but contains the methylthio group.
Uniqueness
This compound is unique due to the presence of both the N6-methyl and 2-methylthio groups. This dual modification provides distinct chemical and biological properties, making it a valuable compound for studying RNA modifications and their effects on cellular functions .
Eigenschaften
Molekularformel |
C12H17N5O4S |
|---|---|
Molekulargewicht |
327.36 g/mol |
IUPAC-Name |
(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-(methylamino)-2-methylsulfanylpurin-9-yl]oxolane-3,4-diol |
InChI |
InChI=1S/C12H17N5O4S/c1-13-9-6-10(16-12(15-9)22-2)17(4-14-6)11-8(20)7(19)5(3-18)21-11/h4-5,7-8,11,18-20H,3H2,1-2H3,(H,13,15,16)/t5-,7-,8-,11-/m1/s1 |
InChI-Schlüssel |
PHFMCMDFWSZKGD-IOSLPCCCSA-N |
Isomerische SMILES |
CNC1=C2C(=NC(=N1)SC)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O |
Kanonische SMILES |
CNC1=C2C(=NC(=N1)SC)N(C=N2)C3C(C(C(O3)CO)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


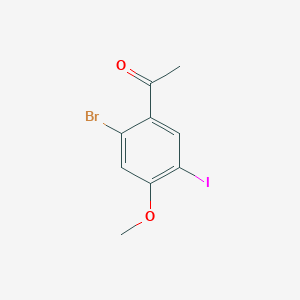
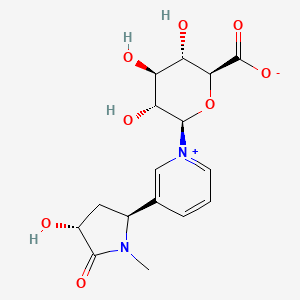


![5-Bromo-3-iodo-1H-pyrrolo[2,3-b]pyridin-1-yl 4-methylbenzenesulfonate](/img/structure/B12859544.png)
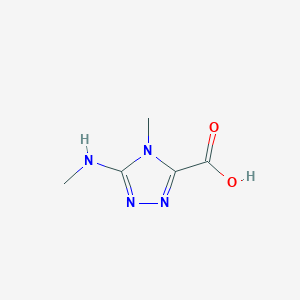
![2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-7-carboxaldehyde](/img/structure/B12859548.png)
![1-[4'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-3-yl] ethanone](/img/structure/B12859551.png)

![3-Bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]benzyl bromide](/img/structure/B12859556.png)
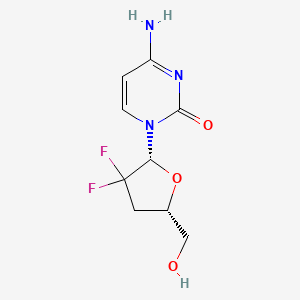
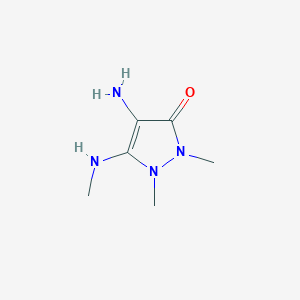
![rel-tert-Butyl (3aR,7S,7aS)-7-aminohexahydropyrano[3,4-c]pyrrole-2(3H)-carboxylate](/img/structure/B12859578.png)
